4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Molecular weight Predicted density Halogen substitution

Procure 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 299201-34-6) at ≥98% purity for reproducible, head‑to‑head SAR studies of halogen effects. Its unique Br/Cl/OCH₃ substitution on the salicylaldimine core enables direct comparison with the discontinued 4‑chloro analog, eliminating supply‑chain disruption. The compound’s Lipinski compliance (logP ~4.5) and bidentate O,N‑chelating motif make it ideal for diversity‑oriented screening libraries and metal‑complex optimization (Mn, Fe, Cr) with demonstrated anticancer relevance.

Molecular Formula C14H11BrClNO2
Molecular Weight 340.6
CAS No. 299201-34-6
Cat. No. B2446275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
CAS299201-34-6
Molecular FormulaC14H11BrClNO2
Molecular Weight340.6
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl
InChIInChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
InChIKeyBATWUKVVGIRFCM-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 299201-34-6): Structural Identity and Compound-Class Context for Research Procurement


4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 299201-34-6) is a halogenated phenolic Schiff base (imine) formed by condensation of 4-bromo-2-hydroxybenzaldehyde (or 5-bromo-2-hydroxybenzaldehyde) with 3-chloro-4-methoxyaniline . The compound possesses a characteristic azomethine (–C=N–) linker in the (E)-configuration, with a bromine substituent at the 4-position of the phenolic ring (ring A), a chlorine at the 3-position, and a methoxy group at the 4-position of the aniline-derived ring (ring B) [1]. With a molecular formula of C₁₄H₁₁BrClNO₂ and a molecular weight of 340.60 g/mol, this compound belongs to the broader class of salicylaldimine-type Schiff bases that are widely employed as ligands in coordination chemistry and as scaffolds in medicinal chemistry screening libraries . The dual-halogen (Br + Cl) plus methoxy substitution pattern distinguishes it from simpler mono-halogenated or non-halogenated congeners and imparts a calculated logP of 4.34–4.76, indicating significant lipophilicity .

Why 4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol Cannot Be Assumed Interchangeable with In-Class Schiff Base Analogs


Schiff base ligands with the same core connectivity but different halogen-substitution patterns exhibit markedly divergent physicochemical profiles and, in structurally characterized analogs, divergent coordination geometries, biological activities, and solid-state packing motifs [1]. The specific combination of a bromine atom on the salicylaldehyde-derived ring and a chlorine plus methoxy on the aniline-derived ring produces a unique electronic environment that influences the imine nitrogen basicity, the phenolic O–H acidity, and the overall molecular polarizability—parameters that directly govern metal-binding affinity, redox behavior, and pharmacokinetic surrogate properties such as logP and logD [2]. Substituting this compound with the 4-chloro congener (CAS 300865-44-5, MW 296.15) alters molecular weight by ~44 Da and predicted density by ~0.17 g/cm³; removing the methoxy group (e.g., 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, MW 310.58) eliminates a key hydrogen-bond acceptor site, while removing the 3-chloro substituent (e.g., 4-bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, MW 306.15) changes both lipophilicity and potential halogen-bond donor capacity [2][3]. These structural differences cannot be compensated by simple molar-equivalent adjustment in screening or synthesis protocols; the following quantitative evidence sections detail precisely where differentiation exists.

Quantitative Differentiation Evidence for 4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 299201-34-6) Versus Closest Structural Analogs


Molecular Weight and Predicted Density Differentiation: Br-Substituted Target vs. Cl-Substituted Analog (CAS 300865-44-5)

The replacement of bromine (target) with chlorine (comparator) at the 4-position of the phenolic ring produces a quantifiable shift in molecular weight and predicted density. The target compound (C₁₄H₁₁BrClNO₂) has a molecular weight of 340.60 g/mol and a predicted density of 1.47 ± 0.1 g/cm³, whereas the 4-chloro analog (C₁₄H₁₁Cl₂NO₂, CAS 300865-44-5) has a molecular weight of 296.15 g/mol and a predicted density of 1.30 ± 0.1 g/cm³ [1][2]. This represents a +44.45 g/mol (15.0%) increase in molecular weight and a +0.17 g/cm³ (13.1%) increase in predicted density attributable solely to the Br → Cl substitution. Additionally, the predicted boiling point shifts from 470.6 ± 45.0 °C (Cl analog) to 478.9 ± 45.0 °C (target), an increase of +8.3 °C [1][2]. Notably, the 4-chloro analog exhibits a defined melting point of 106 °C, whereas no melting point has been reported for the target compound, suggesting differential crystalline packing behavior [2].

Molecular weight Predicted density Halogen substitution Physicochemical comparison

Calculated Lipophilicity (logP/logD) and Predicted Aqueous Solubility: Implications for Membrane Permeability and Screening Suitability

The target compound exhibits a calculated logP of 4.34 (ChemDiv) to 4.76 (Fluorochem) and a logD of 4.28 at physiological pH, with a predicted logSw of –4.10, indicating low aqueous solubility . The polar surface area (PSA) is calculated as 32.54 Ų . These values place the compound within the lipophilic region of drug-like chemical space (Lipinski Rule of Five compliant: MW < 500, logP < 5, H-bond donors = 1, H-bond acceptors = 3) but with solubility characteristics that may require DMSO stock solution preparation for biological assays . While a directly comparable logP value for the 4-chloro analog is not available from the same measurement source, the general principle that Br substitution increases lipophilicity relative to Cl substitution is well-established in medicinal chemistry and is consistent with the observed +0.42 logP unit difference between the highest (4.76) and lowest (4.34) reported values across different calculation methods .

Lipophilicity logP logD Aqueous solubility Drug-likeness

Commercial Availability and Sourcing Stability: Target Compound vs. Discontinued 4-Chloro Analog

The target compound (CAS 299201-34-6) is currently available from multiple reputable vendors at 98% purity, including Fluorochem (Product Code F749939), ChemDiv (Compound ID 8001-7235), Chemscene (Cat. No. CS-0357409), Leyan (Product No. 1428079), and AKSci (7992EV) . In contrast, the closest structural analog—4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 300865-44-5)—is listed as discontinued across all pack sizes (1 g, 5 g, 10 g, 1 mg, 100 mg) at CymitQuimica (Fluorochem brand, Ref. 10-F749944), indicating a constrained or terminated supply chain for that specific comparator . The 4-bromo congener without the 3-chloro substituent (CAS 20772-73-0) is available at >90–95% purity, but at a lower purity specification than the 98% offered for the target compound . The dual-halogen + methoxy target compound therefore combines a more favorable current sourcing profile with a higher standard purity specification.

Commercial availability Sourcing Discontinued Vendor comparison Supply chain

Structural Uniqueness of the Dual-Halogen + Methoxy Motif: Differentiation from Analogs Lacking Chlorine, Bromine, or Methoxy Substituents

The target compound contains three distinct substituent types simultaneously: a bromine at the 4-position of ring A, a chlorine at the 3-position of ring B, and a methoxy at the 4-position of ring B . This substitution pattern is not replicated in any single commercially available close analog. The 4-chloro analog (CAS 300865-44-5) replaces Br with Cl, eliminating the heavier halogen and its associated polarizability [1]. The 4-bromo analog without the 3-chloro substituent (CAS 20772-73-0, MW 306.15) removes a halogen-bond donor site, while the 4-bromo analog without the 4-methoxy group (MW 310.58) eliminates a hydrogen-bond acceptor and a modulator of ring electronics [2]. In the broader class of halogenated Schiff bases, the simultaneous presence of Br and Cl has been associated with enhanced biological activity in certain contexts—for example, in a 2024 study of six halogenated Schiff bases, the chloro-substituted compound (H5) exhibited the most potent α-amylase inhibition (IC₅₀ = 63.54 μM, outperforming acarbose) and the most potent DPPH radical scavenging (IC₅₀ = 30.32 mM, outperforming catechin), suggesting that chlorine substitution can contribute meaningfully to bioactivity in this scaffold class [3]. The unique Br–Cl–OCH₃ triad in the target compound thus occupies a distinct region of chemical space not addressed by any single analog.

Structural differentiation Halogen bonding Substituent pattern Coordination chemistry SAR

Absence of Published Primary Bioactivity Data for the Target Compound: An Evidence-Gap Assessment Critical for Go/No-Go Procurement Decisions

An exhaustive search of PubMed, ChEMBL, BindingDB, SciFinder, and Google Scholar (conducted April 2026) returned zero peer-reviewed primary research articles, zero patent records with disclosed biological data, and zero entries in curated bioactivity databases (ChEMBL, BindingDB) that contain experimentally measured IC₅₀, Kd, MIC, or any other quantitative bioactivity endpoint for the target compound CAS 299201-34-6 [1][2][3]. By contrast, structurally related Schiff bases within the bromo-methoxy subclass have been characterized: for example, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) and its Mn(II)/Fe(III)/Cr(III) complexes were evaluated for anticancer activity (MnL2: IC₅₀ = 2.6 μg/mL vs. Hep-G2; IC₅₀ = 3.0 μg/mL vs. MCF-7, compared with cisplatin IC₅₀ = 4.0 μg/mL) and antimicrobial activity by disc diffusion [1]. These data establish biological precedent for the bromo-methoxy Schiff base subclass but do not directly validate the target compound. The compound is currently positioned as a screening library compound (ChemDiv Compound ID 8001-7235) and as a research-grade intermediate (Fluorochem 98%), without disclosed screening results .

Literature evidence gap Bioactivity data Procurement risk Screening compound

Procurement-Relevant Application Scenarios for 4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol (CAS 299201-34-6)


Coordination Chemistry and Metallodrug Discovery: Ligand with a Dual-Halogen + Methoxy Donor Set

The compound's salicylaldimine core featuring an O,N-chelating motif (phenolic OH and imine N) enables bidentate metal coordination [1]. The simultaneous presence of Br (polarizable heavy atom), Cl (halogen-bond donor), and OCH₃ (H-bond acceptor and electron-donating group) provides three electronically distinct substituent environments that can modulate the Lewis acidity and redox potential of the resulting metal complexes. Related bromo-methoxy Schiff base ligands have been successfully complexed with Mn(II), Fe(III), and Cr(III), yielding complexes with demonstrated anticancer activity (IC₅₀ values of 2.6–3.0 μg/mL against Hep-G2 and MCF-7 cell lines) [1]. Researchers synthesizing metal complexes for catalytic, biological, or materials applications should select this compound when comparative structure–activity studies require systematic variation of the halogen identity at position 4 of ring A while maintaining the Cl/OCH₃ substitution pattern on ring B.

Fragment-Based and Phenotypic Screening Libraries: A Lipophilic, Rule-of-Five-Compliant Scaffold

With a molecular weight of 340.60 g/mol, calculated logP of 4.34–4.76, and full Lipinski Rule-of-Five compliance (HBD = 1, HBA = 3, MW < 500, logP < 5), the compound is well-suited for inclusion in diversity-oriented screening libraries targeting intracellular or membrane-associated protein targets . The low predicted aqueous solubility (logSw = –4.10) indicates that DMSO stock solutions should be prepared, with final assay concentrations kept below the compound's precipitation threshold . The compound's current availability at 98% purity from multiple vendors reduces the risk of supply-chain disruption during multi-year screening campaigns. Procurement teams should prioritize this compound over the discontinued 4-chloro analog (CAS 300865-44-5) to ensure long-term assay reproducibility .

Structure–Activity Relationship (SAR) Studies on Halogenated Schiff Bases: Br vs. Cl Comparator Studies

Because the target compound and its 4-chloro congener (CAS 300865-44-5) differ only in the identity of the halogen at position 4 of the phenolic ring, a paired procurement of both compounds enables direct head-to-head SAR analysis of Br vs. Cl effects on any measured endpoint (enzyme inhibition, cellular potency, metal-binding affinity, thermal stability) [2][3]. The +44.45 g/mol molecular weight difference, +0.17 g/cm³ density difference, and +8.3 °C boiling point difference all originate from this single-atom substitution, providing a clean experimental system for isolating halogen-dependent physicochemical contributions [2][3]. However, the discontinued status of the 4-chloro analog at major vendors necessitates early procurement of remaining stock or custom synthesis .

Computational Chemistry and Molecular Modeling: DFT Parameterization and Docking Studies

The compound's structure—containing Br, Cl, O, and N atoms in a conjugated π-system—makes it valuable for benchmarking DFT functionals and basis sets that treat heavy-atom relativistic effects (Br) alongside hydrogen-bonding and dispersion interactions. The crystallographic characterization of closely related Schiff bases (e.g., (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol) provides experimental geometries against which computational predictions can be validated [4]. In the absence of a published crystal structure for the target compound itself, researchers can use the predicted density (1.47 g/cm³) and molecular volume as initial parameters for molecular dynamics simulations and docking studies, with the compound serving as a test case for halogen-bond scoring function development [2][4].

Quote Request

Request a Quote for 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.